molecular formula C10H19NO2Si B12854055 2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole

2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole

Cat. No.: B12854055
M. Wt: 213.35 g/mol
InChI Key: KBCGUSUZCCDVQX-UHFFFAOYSA-N
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Description

2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an oxazole ring. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole typically involves the reaction of oxazole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxazole N-oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole primarily involves the protection of hydroxyl groups through the formation of a stable silyl ether linkage. This protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The TBDMS group can be selectively removed under mild conditions, allowing for the regeneration of the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

  • 2-(((Tert-butyldimethylsilyl)oxy)methyl)acetaldehyde
  • 2-(((Tert-butyldimethylsilyl)oxy)methyl)ethanol
  • 2-(((Tert-butyldimethylsilyl)oxy)methyl)phenol

Uniqueness

2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole is unique due to its oxazole ring, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the oxazole ring allows for specific interactions and reactions that are not possible with other TBDMS-protected compounds .

Properties

Molecular Formula

C10H19NO2Si

Molecular Weight

213.35 g/mol

IUPAC Name

tert-butyl-dimethyl-(1,3-oxazol-2-ylmethoxy)silane

InChI

InChI=1S/C10H19NO2Si/c1-10(2,3)14(4,5)13-8-9-11-6-7-12-9/h6-7H,8H2,1-5H3

InChI Key

KBCGUSUZCCDVQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC=CO1

Origin of Product

United States

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